

# Application Notes and Protocols: Oxidative Phenol Dearomatization in the Synthesis of Erysotramidine

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Compound of Interest		
Compound Name:	Erysotramidine	
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#### Introduction

**Erysotramidine**, a member of the Erythrina alkaloid family, possesses significant biological activities, including hypotensive, sedative, and anticonvulsive properties.[1] A key strategic element in the concise total synthesis of **erysotramidine** involves the application of oxidative phenol dearomatization.[1][2][3][4] This powerful transformation, mediated by hypervalent iodine reagents, enables the efficient construction of the complex core structure of the alkaloid from simple, readily available precursors.[1][5] This document provides detailed application notes and experimental protocols for the pivotal oxidative dearomatization steps in the synthesis of **erysotramidine**.

### **Overview of the Synthetic Strategy**

The synthesis commences with the coupling of a phenol derivative and an amine, followed by two key oxidative dearomatization steps.[1][4] The first dearomatization, utilizing (diacetoxyiodo)benzene (DIB), transforms an electron-rich phenol into a prochiral dienone.[1] The second, employing bis(trifluoroacetoxy)iodobenzene (PIFA), facilitates a crucial intramolecular cyclization to form a key spirocyclic intermediate.[1] Subsequent transformations, including a Pictet-Spengler cyclization, stereoselective reduction, and etherification, complete the synthesis of **erysotramidine**.[1][4]



## **Quantitative Data Summary**

The following table summarizes the yields for the key oxidative dearomatization steps and subsequent transformations in the synthesis of **erysotramidine**.[1]

Step No.	Reaction	Reagents	Product	Yield (%)
1	Amide Coupling	Phenol 5, Amine 6, AlMe3	Amide 7	84
2	First Oxidative Dearomatization	DIB, MeOH	Dienone 8	62
3	Tandem Aza- Michael- Rearomatization	TFA, DCM	Indolinone 10	81
4	Second Oxidative Dearomatization	PIFA, MeOH	Dienone 11	68 (3.5:1 mixture with 12)
5	Pictet-Spengler Cyclization	TFA	Tetracycle 13	72
6	Stereoselective Reduction	L-Selectride	Alcohol 14	92
7	Etherification	Mel, NaH	Erysotramidine 2	89

## **Experimental Protocols**

# Step 2: First Oxidative Dearomatization with (Diacetoxyiodo)benzene (DIB)

This protocol describes the conversion of the phenol derivative 7 to the functionalized prochiral dienone 8.

#### Materials:

Amide 7



- (Diacetoxyiodo)benzene (DIB)
- Anhydrous Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

#### Procedure:

- To a solution of amide 7 in anhydrous methanol, add (diacetoxyiodo)benzene (DIB) in one portion at room temperature.
- Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO<sub>3</sub>.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the dienone 8.[1]

# Step 4: Second Oxidative Dearomatization with Bis(trifluoroacetoxy)iodobenzene (PIFA)



This protocol details the intramolecular cyclization of indolinone 10 to the dienone 11 using PIFA.

#### Materials:

- Indolinone 10
- Bis(trifluoroacetoxy)iodobenzene (PIFA)
- Anhydrous Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

#### Procedure:

- Dissolve the indolinone 10 in anhydrous methanol.
- Add bis(trifluoroacetoxy)iodobenzene (PIFA) to the solution at room temperature.
- Stir the mixture at room temperature and monitor by TLC.
- Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO<sub>3</sub>.
- Extract the mixture with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.
- Remove the solvent under reduced pressure.

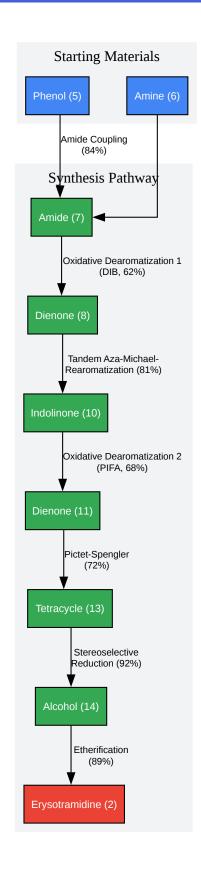


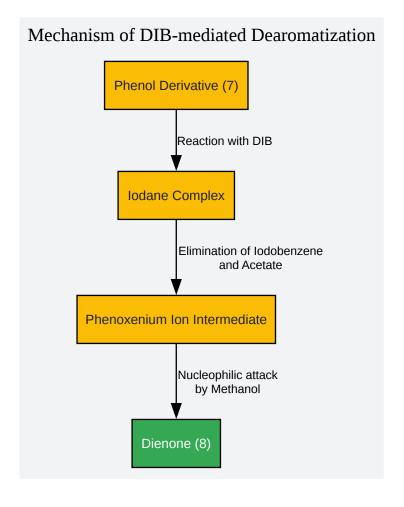
• Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired dienone 11 as a mixture with byproduct 12.[1]

# Visualizations Overall Synthetic Workflow

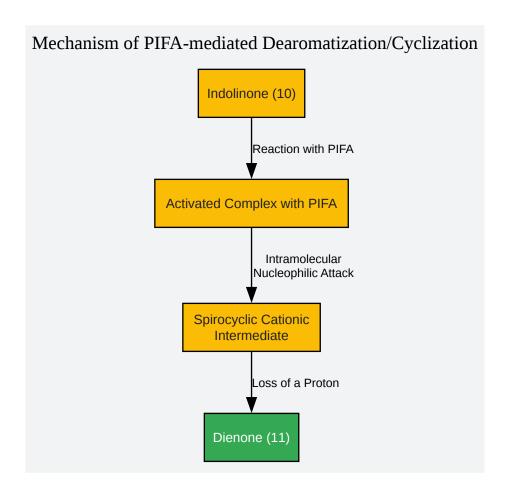
The following diagram illustrates the key steps in the synthesis of **Erysotramidine**, highlighting the two oxidative dearomatization reactions.











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